Chlordene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-3,8-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl6/c11-6-7(12)9(14)5-3-1-2-4(5)8(6,13)10(9,15)16/h1-2,4-5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJXQCUJXDUNDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027545 | |
| Record name | Chlordene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [MSDSonline] | |
| Record name | Chlordene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4285 | |
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Solubility |
In water, 4.62X10-4 mg/L @ 25 °C | |
| Record name | CHLORDENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2800 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00002 [mmHg], 2.0X10-5 mm Hg at 25 °C /Estimated/ | |
| Record name | Chlordene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4285 | |
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| Record name | CHLORDENE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2800 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
3734-48-3 | |
| Record name | Chlordene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3734-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Chlordene | |
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| Record name | 4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Chlordene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID2027545 | |
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| Record name | 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | CHLORDENE | |
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| Record name | CHLORDENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2800 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Historical Context and Production Dynamics of Chlordane
Genesis and Early Synthesis of Chlordane (B41520) via Chlordene Adducts
Chlordane was first synthesized in the 1940s and described as an insecticide in 1945 by Kearns. who.int Its commercial production began shortly thereafter. who.int The synthesis of chlordane involves a two-step process starting with the Diels-Alder reaction between hexachlorocyclopentadiene (B6142220) and cyclopentadiene. wikipedia.orgcdc.govgoogle.comgoogle.com This reaction forms an intermediate compound known as this compound (4,7-methano-3a,4,7,7a-tetrahydro-4,5,6,7,8,8-hexachloroindene). wikipedia.orggoogle.comgoogle.com
The subsequent step involves the chlorination of this compound. who.intcdc.gov Early methods involved chlorinating this compound with chlorine, which often resulted in a liquid mixture difficult to separate into components. google.com Improved methods, such as chlorination using sulfuryl chloride in the presence of a catalyst, aimed to produce a more uniform, crystalline product by primarily adding chlorine to the unsubstituted double bond of this compound, minimizing side reactions like substitution. google.com However, technical chlordane, the commercially available product, was typically a complex mixture containing 60-75% pure chlordane (a mixture of isomers) and 25-40% related compounds. nih.gov
Commercial Production and Initial Industrial Applications (Mid-20th Century)
Commercial production of chlordane in the United States commenced in 1947. who.intnih.govnih.gov It was developed by Velsicol Chemical Corporation. wikipedia.org Chlordane quickly became a versatile, broad-spectrum contact insecticide. who.int Its initial applications were diverse, targeting insects in various settings. It was used on agricultural crops such as corn, potatoes, and citrus, as well as on lawns, turf, and ornamental trees. who.intnih.govcdc.gov A significant application was for non-agricultural purposes, particularly for the protection of structures against termites. who.inthawaii.govnih.govbasel.int It was also used against wood-boring beetles and in ant baits. who.int
Evolution of Global Production and Usage Patterns
Following its introduction, the production and use of chlordane grew significantly. In the USA, production reached 9.5 million kg (9500 tonnes) in 1974. who.intnih.gov The usage pattern in the USA in the mid-1970s showed a significant distribution across different sectors: 35% was used by pest control operators, primarily for termite control; 28% on agricultural crops; 30% for home lawn and garden use; and 7% on turf and ornamental plants. nih.govcdc.gov
Chlordane was not produced in Europe or Japan initially. who.int Japan later permitted its use exclusively for termite control. who.int
Over time, the amounts of chlordane produced and used began to decrease considerably. who.intnih.gov This decline was particularly noticeable in the USA from the mid-1970s onwards. nih.govcdc.goviarc.frusgs.gov By 1980, annual usage in the USA had dropped to less than 4500 tonnes, predominantly for termite control. nih.goviarc.fr This trend continued, with usage further reduced to 1800 tonnes by 1986. nih.goviarc.fr
In China, chlordane production and use also evolved. From 1970 to 1979, production reached a peak of approximately 230 tonnes in 1974. nilu.no Production was halted between 1980 and 1987 but resumed in 1988. nilu.no Between 1988 and 2008, the total estimated usage in China was 2745 tonnes, with over 95% used for termite control in new constructions during later periods. nilu.no
Data on USA Chlordane Production and Usage (Selected Years):
| Year | USA Production (tonnes) | USA Usage (tonnes) | Primary Uses |
| 1974 | 9500 | Not specified | Pest control, agriculture, home/garden, turf/ornamentals who.intnih.govcdc.gov |
| Mid-1970s | Not specified | Not specified | Termites (35%), Agriculture (28%), Home/Garden (30%), Turf/Ornamentals (7%) nih.govcdc.gov |
| 1980 | Not specified | < 4500 | Mostly Termite Control nih.goviarc.fr |
| 1986 | Not specified | 1600-1800 | Mostly Termite Control nih.govcdc.goviarc.fr |
Data on China Chlordane Production and Usage (Selected Periods):
| Period | China Production (approx. tonnes) | China Usage (approx. tonnes) | Primary Uses |
| 1970-1979 | Peak ~230 in 1974 | Mostly exported before 1980 | Limited domestic use, export nilu.no |
| 1980-1987 | Halted | None | Production halted nilu.no |
| 1988-1995 | Resumed | 400 (total) | Termite control nilu.no |
| 1988-2008 | Not specified | 2745 (total) | Termite control (>95% in later period) nilu.no |
Regulatory Shifts and Phasing Out of Applications
Concerns regarding the persistence and potential adverse effects of chlordane led to increasing regulatory scrutiny and restrictions on its use in many countries starting in the mid-1970s. nih.gov
In the United States, the Environmental Protection Agency (EPA) initiated cancellation proceedings in 1978. who.int This resulted in a settlement that allowed for limited usage under specific conditions by crop, location, amount, and time interval. who.int By July 1, 1983, the only approved use of chlordane in the USA was for the control of underground termites. nih.govcdc.gov Minor uses on non-food plants were canceled by 1983. cdc.gov Following further reports and concerns, the EPA banned all remaining commercial uses of chlordane in the USA by April 14, 1988. hawaii.govcdc.govcdc.govbasel.int
Internationally, the use of chlordane has also been significantly restricted or prohibited in many countries, including those in the European Community, Argentina, Chile, Ecuador, Japan, Singapore, Switzerland, and Sweden. nih.gov Canada restricted its use, and Japan prohibited it in 1986. nih.gov
Chlordane is recognized as a Persistent Organic Pollutant (POP) due to its resistance to degradation, bioaccumulation potential, and capacity for long-range environmental transport. cdc.govnilu.no It is listed under the Stockholm Convention on Persistent Organic Pollutants, a global treaty aimed at eliminating or restricting the production and use of POPs. cdc.govbasel.intnilu.nopops.intepa.gov Under the Stockholm Convention, there are no specific exemptions for the use of chlordane, and previous exemptions have expired. basel.int This listing underscores the global commitment to phasing out chlordane.
Environmental Geochemistry and Transport Dynamics of Chlordane
Environmental Persistence and Degradation Rates
Chlordane (B41520) is characterized by its significant resistance to degradation, leading to its prolonged persistence in the environment. This persistence is a key factor in its widespread detection long after its use was restricted.
The half-life of chlordane in soil is highly variable, influenced by environmental conditions and soil type. Reported estimates for its soil half-life range from approximately one year to as long as 10 to 20 years. orst.eduorst.educdc.gov Under field conditions, the mean degradation rate has been observed to range from 4.05% to 28.33% per year, with a mean half-life of 3.3 years. epa.gov However, in some cases, residues have been detected in soil more than 14 years after the initial application. fao.org Studies have found that in certain soils, more than 10% of the initially applied chlordane can remain for over a decade. fao.org For instance, in a sandy loam soil, 45% of the applied chlordane was still present after 15 years. Persistence is generally greater in heavy, clayey, or organic soils compared to sandy soils. cdc.gov
Table 1: Reported Soil Half-Life of Chlordane
| Reported Half-Life | Conditions/Soil Type | Source |
|---|---|---|
| 3.3 years (mean) | Field conditions | epa.gov |
| ~4 years | General soil | who.int |
| 37 to 3500 days | Variable environmental conditions | orst.eduorst.edu |
| 93.2 days | Sandy loam (cropped plots) | nih.gov |
| 154 days | Sandy loam (fallow plots) | nih.gov |
Chlordane demonstrates considerable stability against abiotic degradation processes. It does not readily break down through hydrolysis, oxidation, or photolysis in water and soil. orst.eduresearchgate.net While sunlight may cause some breakdown of chlordane exposed to light, this process is generally slow. fao.org In aqueous environments, chlordane is not significantly removed by photodegradation or hydrolysis. who.int However, in the atmosphere, chlordane is expected to degrade through reactions with photochemically produced hydroxyl radicals. epa.govcdc.gov The estimated half-life for this vapor-phase reaction is approximately 6.2 hours, suggesting it is a dominant chemical removal process in the air. epa.gov Studies have also shown that trans-chlordane (B41516) degrades more readily in the air via photolysis than cis-chlordane (B41515). nih.govcdc.gov
Distribution Across Environmental Compartments
Due to its physical and chemical properties, chlordane partitions between soil, water, and air, leading to its widespread distribution.
Chlordane has a strong tendency to adsorb to soil particles, particularly organic matter, which results in very low mobility in most soil types. epa.govdtic.mil This is reflected in its high soil organic carbon-water (B12546825) partition coefficient (Koc), with log Koc values estimated to be between 4.19 and 4.39. epa.gov This strong adsorption means that chlordane is generally immobile or only slightly mobile in soil. epa.gov Field studies have shown that the majority of chlordane residues remain in the upper layers of the soil, typically within the top 20-23 cm, even after many years and significant rainfall. cdc.gov However, despite its low mobility, the detection of chlordane in some groundwater samples indicates that leaching can occur under certain conditions. orst.eduepa.gov
Table 2: Soil Adsorption Coefficient (Koc) for Chlordane
| Log Koc Value | Mobility Classification | Source |
|---|---|---|
| 4.19 - 4.39 | Very low mobility | epa.gov |
| 6.3 (for trans-chlordane on suspended particulate matter) | Immobile | nih.govcdc.gov |
In aquatic environments, chlordane's low water solubility and high affinity for particulate matter lead to its accumulation in sediments. ccme.ca It can enter aquatic systems through surface runoff from treated land. ccme.ca Once in a body of water, chlordane partitions between the water column and sediment. nih.govcdc.gov Adsorption to suspended solids and bottom sediments is a major fate process, significantly reducing its concentration in the water column. epa.gov Consequently, sediment concentrations of chlordane are often much higher than those in the overlying water. nih.govcdc.gov The presence of chlordane in sediment core samples suggests its high persistence in the adsorbed state within the aquatic environment. epa.gov While volatilization from the water surface can occur, its importance is attenuated by adsorption to sediment. epa.gov
Table 3: Chlordane Concentrations in Aquatic Environments
| Environment | Concentration Range | Source |
|---|---|---|
| Ocean and lake water | <0.0001 ng/L | nih.govcdc.gov |
| Freshwater sediments (Canada) | Below detection to 664 µg/kg | ccme.ca |
| Marine and estuarine sediments (Canada) | Below detection to 2.7 µg/kg | ccme.ca |
| Urban streams (Missouri) | Sediment levels ~2 orders of magnitude higher than agricultural areas | nih.gov |
Volatilization is a significant pathway for the dissipation of chlordane from treated soils and water surfaces. who.intnih.govdtic.mil The rate of volatilization from soil is influenced by factors such as soil moisture, temperature, and organic content. nih.gov Evaporation is more rapid from moist and light, sandy soils than from dry and heavy soils. cdc.govnih.gov For instance, half of the chlordane applied to a soil surface may evaporate within 2 to 3 days under favorable conditions. cdc.govnih.gov Once in the atmosphere, chlordane exists predominantly in the vapor phase. epa.gov Its detection in remote locations, including the Arctic and over the Atlantic and Pacific Oceans, provides strong evidence of its capacity for long-range atmospheric transport. epa.govpusan.ac.krresearchgate.net It is estimated that a significant portion of airborne chlordane is sorbed to particles, which may facilitate its transport over long distances without chemical transformation. epa.gov
Table 4: Atmospheric Concentrations of Chlordane
| Location Type | Concentration Range (ng/m³) | Source |
|---|---|---|
| Urban air | <0.1 to 58 | who.intnih.gov |
| Rural and background air | <0.1 to 1 | who.intnih.gov |
| Indoor air (treated homes) | Often >1000 | who.intnih.gov |
Occurrence in Precipitation
Chlordene, as a constituent of the technical chlordane mixture, is subject to atmospheric transport and can be deposited onto terrestrial and aquatic ecosystems through precipitation. The detection of chlordane in rainwater, even in remote locations, indicates that wet deposition is a significant pathway for the environmental distribution of its components. epa.govnih.gov While studies specifically quantifying this compound in precipitation are limited, the presence of chlordane's primary isomers, cis-chlordane and trans-chlordane, in rainwater strongly implies the co-deposition of this compound.
Research conducted in various geographical locations has confirmed the presence of chlordane in wet deposition samples. For instance, chlordane has been detected in rainwater in the Great Lakes region, the mid-Atlantic United States, and even in remote areas like the Enewetak Atoll in the North Pacific Ocean and Bermuda. nih.govresearchgate.net The concentrations can vary depending on proximity to historical sources, atmospheric conditions, and seasonal trends.
The process begins with the volatilization of this compound from contaminated surfaces, such as agricultural soils or structures treated for termites. cdc.gov Once in the atmosphere, this compound can exist in the vapor phase or sorbed to atmospheric particles. epa.gov These particles can then be scavenged from the atmosphere by precipitation, a process known as wet deposition. This atmospheric transport and subsequent deposition contribute to the widespread, low-level contamination of this compound in the environment.
Table 1: Reported Detections of Chlordane in Rainwater
| Location | Time Period | Concentration Range (ng/L) | Reference |
| Bermuda | 1983-1984 | 48 - 486 | nih.gov |
| Ontario, Canada | 1981 | 0.1 - 0.9 | nih.gov |
| South Carolina, USA | 1977-1979 | <0.2 - 5.9 | nih.gov |
| Enewetak Atoll | 1979 | <0.02 (mean) | nih.gov |
| Hawaii, USA | 1971-1972 | 1 - 3 (ppt) | nih.gov |
Note: Concentrations are for total chlordane or its specified isomers. The presence of this compound is inferred.
Enantioselective Environmental Fate Processes
Chiral Composition of Technical Chlordane Mixtures and Individual this compound-Derived Isomers
Technical chlordane is not a single chemical entity but a complex mixture of over 140 different compounds. cdc.gov A key characteristic of this mixture is the presence of numerous chiral compounds, which exist as non-superimposable mirror images called enantiomers. nih.gov When manufactured, technical chlordane is a racemic mixture, meaning it contains equal amounts (a 1:1 ratio) of the (+) and (-) enantiomers of each of its chiral components. researchgate.net
This compound itself is a chiral molecule and is present in the technical mixture. cdc.gov The primary chiral components of technical chlordane that have been extensively studied are cis-chlordane (also known as α-chlordane) and trans-chlordane (also known as γ-chlordane). nih.gov In addition to these, other this compound-derived isomers and related compounds within the mixture, such as heptachlor (B41519) and nonachlor, are also chiral. nih.gov
The initial racemic nature of this compound and other chiral components in the technical mixture serves as a baseline (Enantiomer Fraction, EF = 0.5) for assessing environmental fate processes. nih.gov Any deviation from this racemic ratio in environmental samples indicates that enantioselective processes, primarily biological degradation, have occurred. acs.org
Enantioselective Degradation in Environmental Media (Soil, Sediment, Air)
Once released into the environment, the racemic composition of this compound and its related compounds can be altered by enantioselective degradation, which is the preferential degradation of one enantiomer over the other. This process is predominantly mediated by microorganisms. acs.org
Soil: In soil environments, microbial communities can exhibit stereoselectivity in their enzymatic degradation of chlordane components. nih.gov Numerous studies have documented non-racemic residues of cis- and trans-chlordane in agricultural and background soils, indicating that enantioselective biodegradation is a common fate process. acs.org For instance, a general trend observed in many soils is the preferential degradation of (+)-trans-chlordane and (-)-cis-chlordane. nih.gov The extent and preference of enantioselective degradation can, however, vary significantly between different soil types and even over small spatial scales. nih.gov
Sediment: The enantioselective degradation of chlordane components in sediments can be more variable. In some cases, such as in Long Island Sound sediments, chlordane residues have been found to be largely racemic, suggesting a lack of significant enantioselective biodegradation. nih.gov This has been attributed to anaerobic conditions in the sediment, which may inhibit the aerobic microorganisms responsible for the enantioselective degradation observed in soils. acs.org However, other studies have found non-racemic chlordane residues in surficial and suspended sediments, suggesting that some enantioselective degradation does occur, possibly before the compounds are fully incorporated into the bottom sediments. usgs.govresearchgate.net
Air: The enantiomeric composition of chlordane in the atmosphere can provide insights into its sources and transport. Air samples influenced by recent emissions from termiticide applications, where chlordane was used as a racemic mixture, tend to have racemic or near-racemic signatures. researchgate.net In contrast, air masses that have passed over contaminated soils often exhibit non-racemic signatures, reflecting the volatilization of previously degraded chlordane residues from the soil. nih.gov For example, air samples from the Great Lakes region have shown enrichment of the (-)-enantiomer of trans-chlordane, suggesting a contribution from weathered soil sources. dss.go.th
Influence of Environmental Factors on Enantiomer Fractions
The degree and direction of enantioselective degradation, and consequently the enantiomer fractions (EFs) of this compound and its derivatives in the environment, are influenced by a variety of environmental factors.
Microbial Community Composition: The specific microbial populations present in soil or sediment are a primary determinant of enantioselectivity. Different microorganisms possess different enzymatic systems, leading to variations in their ability to degrade specific enantiomers. acs.org This can result in different enantiomeric enrichment patterns in different locations.
Redox Conditions: The availability of oxygen plays a crucial role. Aerobic conditions, typical of surface soils, generally favor enantioselective degradation. acs.org Conversely, the anaerobic conditions often found in deeper sediments can inhibit this process, leading to the preservation of racemic signatures. nih.govnih.gov
Soil and Sediment Properties: The organic matter content, pH, and texture of soil and sediment can influence microbial activity and the bioavailability of this compound. nih.gov For example, higher organic matter can support a more active microbial community, potentially leading to greater enantioselective degradation. The oxidation state within sediment can also vary with depth, affecting the types of microbial transformations that occur. nih.gov
Temperature and Moisture: These factors affect microbial growth and metabolic rates. Optimal temperature and moisture conditions for the degrading microorganisms will likely enhance the rate of enantioselective degradation. nih.gov
Table 2: Enantiomer Fractions (EF) of Chlordane Isomers in Various Environmental Media
| Environmental Medium | Chlordane Isomer | Observed EF Range | General Trend | References |
| Agricultural Soil | trans-chlordane | < 0.5 | Preferential degradation of (+) enantiomer | nih.govnih.gov |
| cis-chlordane | > 0.5 | Preferential degradation of (-) enantiomer | nih.govnih.gov | |
| Lake/River Sediment | trans-chlordane | 0.463 - 0.530 | Generally near-racemic, sometimes < 0.5 | usgs.govresearchgate.net |
| cis-chlordane | 0.493 - 0.527 | Generally near-racemic, sometimes > 0.5 | usgs.govresearchgate.net | |
| Air (Great Lakes) | trans-chlordane | ~ 0.88 (ER) | Enrichment of (-) enantiomer | dss.go.th |
| cis-chlordane | ~ 1.05 (ER) | Near-racemic | dss.go.th |
Note: EF is the enantiomer fraction, calculated as the peak area of the (+) enantiomer divided by the sum of the peak areas of the (+) and (-) enantiomers. An EF of 0.5 indicates a racemic mixture. ER is the enantiomer ratio, the ratio of the (+)/(-) enantiomers.
Biogeochemical Cycling and Biotransformation of Chlordane
Bioaccumulation and Biomagnification Potential
Chlordane's chemical properties, including its high lipid solubility and resistance to degradation, contribute to its tendency to accumulate in living organisms and magnify through food chains. orst.edunih.gov This process, known as bioaccumulation, involves the gradual build-up of the substance in an organism. Biomagnification occurs as the chemical is transferred up successive trophic levels, leading to higher concentrations in predators. nih.gov
In terrestrial ecosystems, chlordane (B41520) present in the soil is available for uptake by various organisms. Soil invertebrates, such as earthworms, are particularly effective at extracting chlordane and its metabolites from the soil. researchgate.netdtic.mil Studies have shown that earthworms can accumulate chlordane to levels higher than those found in the surrounding soil. researchgate.netdtic.mil Significant residues of the metabolites oxychlordane (B150180) and heptachlor (B41519) epoxide have been documented in earthworms and beetles, indicating that these organisms not only accumulate the parent compounds but also their more persistent breakdown products. mdpi.com
Plants can also absorb chlordane from contaminated soil, a process known as phytoaccumulation. nih.gov The compound can be translocated from the roots to other parts of the plant, including the shoots. researchgate.netdtic.mil The extent of uptake varies depending on the plant species and its developmental stage. nih.gov There is also evidence that once inside the plant tissues, isomerization of cis-chlordane (B41515) to the trans-chlordane (B41516) form can occur. nih.gov
Research Findings on Chlordane Accumulation in Terrestrial Organisms
| Organism Type | Finding | Source |
|---|---|---|
| Earthworms | Highly efficient at extracting chlordane from soil; can accumulate concentrations higher than the surrounding soil. | researchgate.netdtic.mil |
| Earthworms & Beetles | Significant residues of metabolites oxychlordane and heptachlor epoxide have been documented in their tissues. | mdpi.com |
| Plants | Can uptake chlordane from soil and translocate it to shoots. | researchgate.netdtic.mil |
| Plants | Evidence suggests cis-chlordane can isomerize to trans-chlordane within plant tissues. | nih.gov |
Chlordane is highly prone to bioconcentration in aquatic organisms. epa.gov Experimental bioconcentration factors (BCF), which measure the accumulation of a chemical from water into an organism, are generally above 3,200 for fish. epa.gov For example, a BCF of 18,500 has been reported in rainbow trout. nih.gov
Aquatic invertebrates play a crucial role in the transfer of chlordane through aquatic food webs. nih.gov The microcrustacean Daphnia magna has demonstrated a high capacity for accumulation, with a bioaccumulation factor (BAF) reaching 10,600 on a wet weight basis and 244,000 on a dry weight basis. nih.gov Interestingly, studies with daphnids showed that trans-chlordane bioaccumulated to a greater extent than the cis-isomer, even though the cis-isomer was more predominant in the test medium. nih.gov In some intertidal benthic invertebrates, however, the metabolites oxychlordane and heptachlor epoxide were not detected over a 100-day study period. oup.com
Bioconcentration and Biomagnification of Chlordane in Aquatic Ecosystems
| Organism/System | Metric | Value | Key Finding | Source |
|---|---|---|---|---|
| Fish (General) | BCF | >3,200 | Chlordane is expected to be important for bioconcentration in fish. | epa.gov |
| Rainbow Trout | BCF | 18,500 | Demonstrates high accumulation potential from water. | nih.gov |
| Daphnia magna | BAF (wet weight) | 10,600 | Invertebrates show significant bioaccumulation. | nih.gov |
| Daphnia magna | BAF (dry weight) | 244,000 | Highlights the high lipid-based accumulation. | nih.gov |
| Arctic Marine Food Chain | BMF (Fish to Polar Bear) | 44.2 | Demonstrates significant biomagnification to top predators. | cdc.gov |
In mammals, chlordane is readily absorbed and distributed throughout the body. cdc.gov Due to its highly lipophilic (fat-soluble) nature, its distribution follows a distinct pattern. cdc.govnih.gov Following exposure, chlordane levels are initially highest in the liver and kidneys. orst.educdc.govnih.govorst.edu Subsequently, chlordane and its metabolites are redistributed and relocated to adipose tissue (body fat), where they are stored and persist for extended periods. orst.educdc.govnih.govcdc.gov
Studies in rats have confirmed this distribution pattern, showing the highest concentrations of chlordane residues in fat, followed by the liver, and then the kidneys, with lower levels found in the brain and muscle. cdc.gov The metabolite oxychlordane is the predominant and most persistent chlordane-related residue found in adipose tissue. cdc.govnih.gov The extreme lipid solubility of chlordane is underscored by findings that concentrations in human liver samples were 17 times higher when calculated on a fat-weight basis compared to a wet-weight basis. epa.gov In striped skunks, concentrations of chlordane metabolites were found to be significantly greater in the liver than in the brain. mdpi.com
Metabolic Pathways and Metabolite Formation
Once absorbed, chlordane undergoes biotransformation in animals, primarily through oxidative processes mediated by enzymes in the liver. nih.gov This metabolism converts the parent compounds into various metabolites, some of which are more persistent and toxic than chlordane itself. epa.govusgs.gov
The primary metabolic pathway for both cis- and trans-chlordane in mammals is oxidation. nih.govwho.int This process is catalyzed by cytochrome P450 monooxygenase enzymes, particularly those in the CYP2B and CYP3A families. epa.govnih.gov A major product of this oxidative reaction is oxychlordane, a persistent epoxide metabolite that readily accumulates in fat. mdpi.comcdc.govepa.gov Oxychlordane is considered the ultimate toxic metabolite and may be the major contributor to chlordane's toxicity due to its long retention time in the body. epa.gov
Technical-grade chlordane contains heptachlor as a component, which is also subject to metabolic transformation. who.int Heptachlor is metabolized via oxidation to form heptachlor epoxide, another stable and toxic metabolite that is stored in adipose tissue. epa.govwho.intcdc.gov The detection of heptachlor epoxide in tissues can reflect exposure to either chlordane or the insecticide heptachlor itself. cdc.gov
Beyond the formation of oxychlordane and heptachlor epoxide, the biotransformation of chlordane yields a number of other metabolites. The metabolism of heptachlor leads to heptachlor epoxide. who.intepa.gov Heptachlor epoxide can be further metabolized to more water-soluble di- and trihydroxylated derivatives of dihydrochlordene. epa.gov
The metabolism of the chlordane isomers themselves is complex. Intermediates in the pathway from chlordane to oxychlordane include dichlorothis compound. nih.gov Further biotransformation of these intermediates leads to a variety of hydroxylated metabolites. nih.gov Metabolites identified in rats include 1,2-dichlorothis compound, this compound chlorohydrin, 1-hydroxy-2-chlorothis compound, and 1,2-trans-dihydroxydihydrothis compound. orst.edu The formation of these more polar, hydroxylated compounds represents a pathway for detoxification and eventual excretion from the body. cdc.gov
Enantioselective Metabolism in Biota (e.g., Fish, Mammals)
The biotransformation of chlordane in various organisms is an enantioselective process, meaning that different enantiomers (mirror-image isomers) of chlordane and its related compounds are metabolized at different rates. This leads to an enrichment of one enantiomer over the other in tissues and the environment. This phenomenon is particularly evident at higher trophic levels. nih.gov
In mammals, the metabolism of chlordane is significantly influenced by cytochrome P450 (P450) enzymes. nih.gov Studies using rat liver microsomes have demonstrated that the extent and direction of enantioselective metabolism are dependent on the specific P450 isoform involved. nih.govnih.gov For instance, both cis- and trans-chlordane are enantioselectively metabolized to key products like oxychlordane and 1,2-dichlorothis compound. nih.govnih.gov The direction of this enrichment can differ depending on whether the P450 enzymes are in their natural state or have been induced by other chemicals. nih.gov In incubations with microsomes from rats pretreated with phenobarbital (B1680315) (an inducer of the CYP2B enzyme family), there was an enrichment of (-)-trans-chlordane and (+)-cis-chlordane. nih.gov
This isoform-dependent metabolism helps explain the variability in enantiomeric enrichment of chlordane compounds observed across different species. nih.gov While detailed pathways in fish are less characterized, species-dependent enantiomeric enrichment has been documented in various aquatic organisms, including trout, cod, char, and salmon. nih.gov In the Arctic marine food chain, chlordane isomers tend to decrease at higher trophic levels, while the metabolite oxychlordane becomes predominant in animals like polar bears. cdc.gov The primary oxidative metabolite of both cis- and trans-chlordane is the persistent and bioaccumulative epoxide, oxychlordane. epa.gov
Enantioselective Metabolism of Chlordane Components in Rat Liver Microsomes
| Parent Compound | Metabolite | Enantiomer Fraction (EF) Range | Key Finding |
|---|---|---|---|
| cis-Chlordane | Oxychlordane | 0.45-0.89 | The direction and extent of enantioselective metabolism are P450 isoform-dependent. nih.govnih.gov |
| trans-Chlordane | 1,2-Dichlorothis compound | 0.42-0.90 | |
| Heptachlor | Heptachlor Epoxide B | 0.44-0.54 | Heptachlor epoxide B was the sole metabolite identified in the study. nih.govnih.gov |
Microbial Degradation Mechanisms
Microbial degradation is a key process in the environmental fate of chlordane. Under aerobic conditions, certain bacteria, particularly from the Actinobacteria group, have shown a significant ability to degrade chlordane. researchgate.net Strains of Streptomyces isolated from pesticide-contaminated soils can utilize technical-grade chlordane as a sole carbon source. researchgate.net This degradation process involves microbial dechlorination activity, indicated by the release of chloride ions into the culture medium. Studies have demonstrated that Streptomyces strains can remove a high percentage of chlordane from liquid medium within 24 hours and can also reduce chlordane concentrations in soil over several weeks. researchgate.net One study found that Streptomyces sp. A5 removed 99.8% of γ-chlordane from a liquid medium.
Anaerobic microbial degradation of chlordane has also been reported, particularly in sediments. hawaii.edu The process under anaerobic conditions involves the breakdown of chlordane by microbes using electron acceptors other than oxygen. hawaii.edu The onset and rate of anaerobic degradation can vary depending on environmental factors, such as the level of contamination and the amount of organic carbon present in the sediment. hawaii.edu In some cases, an acclimation period is necessary for the microbial population to grow before degradation begins. hawaii.edu The degradation pathways for chlordane are complex because the technical mixture contains over 140 different compounds, each of which may degrade independently. hawaii.edu While specific anaerobic pathways for chlordane are not fully elucidated, processes like dichloro-elimination and dehydrochlorination are known to be important in the anaerobic breakdown of other organochlorine pesticides like lindane. frontiersin.org
Actinomycetes play a considerable role in the biodegradation of organochlorine pesticides, including chlordane. researchgate.netnih.gov Numerous strains of Streptomyces have been identified with the ability to grow in the presence of chlordane and degrade its components. researchgate.netresearchgate.net These bacteria can effectively remove chlordane from both liquid cultures and contaminated soil. researchgate.net The metabolic diversity of actinomycetes makes them effective agents for bioremediation. researchgate.net
Fungi also contribute significantly to the degradation of chlordane. The white-rot fungus Phanerochaete chrysosporium has been shown to reduce chlordane concentrations in both water and solid media. wikipedia.org More detailed studies on wood-rot fungi from the Phlebia genus (P. lindtneri, P. brevispora, and P. aurea) have revealed their capacity to degrade over 50% of trans-chlordane in pure cultures over 42 days. nih.gov These fungi transform trans-chlordane into numerous metabolites, primarily through hydroxylation reactions. nih.gov The involvement of fungal cytochrome P450 enzymes in this process is critical, particularly in the hydroxylation steps. nih.gov Notably, Phlebia lindtneri can also metabolize oxychlordane, a highly persistent and toxic metabolite of chlordane. nih.gov
The microbial degradation of chlordane results in a variety of metabolites, the structures of which depend on the microorganism and the metabolic pathway.
In fungal degradation, particularly by Phlebia species, hydroxylation is a key transformation process. nih.gov These fungi convert trans-chlordane into at least eleven different metabolites. nih.gov A large portion of these are hydroxylated products, indicating that the fungi introduce hydroxyl (-OH) groups into the chlordane structure. nih.gov This process can also involve the substitution of a chlorine atom with a hydroxyl group. nih.gov
Bacterial degradation by Streptomyces has been shown to involve dechlorination, though the specific intermediate metabolites have not been as extensively characterized in the available literature. Across various biological systems, including microbial and mammalian, several key metabolites are consistently identified. The major route of metabolism for both cis- and trans-chlordane often proceeds via dichlorothis compound and the subsequent formation of oxychlordane. nih.gov
Characterized Metabolites from Microbial and Biotic Degradation of Chlordane
| Metabolite | Producing Organism/System | Metabolic Process |
|---|---|---|
| 3-Hydroxychlordane | Wood-rot fungi (Phlebia sp.) | Hydroxylation nih.gov |
| This compound Chlorohydrin | Wood-rot fungi (Phlebia sp.), Human liver microsomes | Hydroxylation/Epoxidation nih.govcdc.gov |
| Heptachlor Diol | Wood-rot fungi (Phlebia sp.) | Hydroxylation nih.gov |
| Monohydroxythis compound | Wood-rot fungi (Phlebia sp.) | Hydroxylation nih.gov |
| Dihydroxythis compound | Wood-rot fungi (Phlebia sp.) | Hydroxylation nih.gov |
| Oxychlordane | Rat liver microsomes, Wood-rot fungi (Phlebia sp.), Mammals | Epoxidation nih.govnih.govnih.gov |
| 1,2-Dichlorothis compound | Rat liver microsomes, Mammals | Dehydrochlorination nih.govnih.gov |
Ecotoxicological Implications of Chlordane Exposure
Effects on Terrestrial Ecosystems
Terrestrial environments, particularly soil, are primary sinks for chlordane (B41520) due to its strong affinity for soil particles. who.intillinois.gov This contamination can impact the organisms living within and interacting with the soil.
Impact on Soil Invertebrate Populations
Soil invertebrates, such as earthworms, are highly susceptible to chlordane exposure. Chlordane is considered very toxic to earthworms and represents a significant long-term environmental hazard. who.intinchem.orgwho.int Studies have indicated that while chlordane may not directly cause earthworm mortality, it can negatively affect their weight and reproductive success. dtic.milresearchgate.net The avoidance behavior exhibited by earthworms can serve as a relevant ecological indicator of the presence of chemical contaminants in soil. dtic.milresearchgate.net
Effects on Plant Physiology and Uptake Processes
Plants have the capacity to absorb chlordane from contaminated soil through their root systems. orst.edunih.gov Research demonstrates that chlordane is not confined to root tissues but can be transported to the aerial parts of various food crops. nih.govresearchgate.net The degree of chlordane accumulation in edible aerial tissues appears to be influenced by the plant's physiology. nih.govresearchgate.net For example, studies have detected chlordane in the edible aerial tissues of spinach, lettuce, dandelion, and zucchini, but not in tomatoes, peppers, and corn, with trace amounts found in bush beans and eggplant. nih.govresearchgate.net
The uptake of weathered chlordane residues from soil is generally more significant than uptake from the air, even in cases of high soil contamination. nih.govresearchgate.net Greenhouse experiments have confirmed that certain plants, such as zucchini, can effectively bioaccumulate weathered chlordane in their fruits. nih.gov The proportion of chlordane found in the fruit of plants grown in clean environments (primarily exposed to airborne chlordane) was higher compared to those grown in contaminated soil, suggesting that the air-to-plant pathway plays a notable role in contaminant distribution to fruits. oup.com
The uptake of contaminants by plant roots can be correlated with their lipophilicity, as indicated by log Kow values. clu-in.org While root uptake varies, the translocation of contaminants from roots to shoots can differ among plant species. clu-in.org
Effects on Aquatic Ecosystems
Chlordane can enter aquatic environments through various routes, including surface runoff from areas where it was applied and improper disposal of waste. illinois.gov Despite its low solubility in water, chlordane can persist in water and sediment, leading to exposure for aquatic organisms. who.intillinois.govherts.ac.uk
Toxicity to Freshwater and Marine Organisms (Fish, Crustaceans)
Chlordane exhibits high toxicity to both fish and aquatic invertebrates. wikipedia.orgherts.ac.ukwaterquality.gov.au Acute toxicity studies have revealed that technical chlordane acts as a cumulative poison, with its toxicity linked to both concentration and exposure duration. epa.gov In some species, median lethal thresholds were not reached within a 96-hour exposure period. epa.gov
Studies on freshwater fish have reported 48 to 96-hour LC50 values spanning from 0.8 to 115 µg/L for different species. waterquality.gov.au Chronic No Observed Effect Concentration (NOEC) values for freshwater fish like Lepomis macrochirus and Pimephales promelas were reported at 0.54 µg/L (285-day) and 0.75 µg/L (60-day), respectively. waterquality.gov.au
For freshwater crustaceans, 48 to 96-hour LC50 or EC50 (immobilisation) values ranged from 0.4 to 63.0 µg/L across ten different species. waterquality.gov.au Palaeomonetes kadiakensis was identified as the most sensitive freshwater crustacean tested. waterquality.gov.au Chronic NOEC values for Daphnia magna and Hyalella azteca were reported at 12 µg/L (28-day) and 5.3 µg/L (65-day), respectively. waterquality.gov.au
Marine fish have shown 48 to 96-hour LC50 values ranging from 3.2 to 90.0 µg/L among five species, with Gasterosteus aculeatus being less sensitive than other species. waterquality.gov.au Chronic NOEC values for marine fish such as Cyprinodon variegatus ranged from 0.5 µg/L (hatching) to 0.8-3.3 µg/L (mortality). waterquality.gov.au Marine invertebrates exhibited 48 to 96-hour LC50 values between 0.4 and 4.8 µg/L. waterquality.gov.au Chronic NOEC values for the crab Cancer magister were reported between 0.015 and 1.000 µg/L over 20 to 90 days. waterquality.gov.au
The toxicity of chlordane can be exacerbated by higher temperatures, and the cis-isomer is approximately seven times more toxic than the trans-isomer. waterquality.gov.au Laboratory toxicity data are vital for identifying sensitive species and predicting the responses of aquatic organisms to various insecticide concentrations in natural settings. researchgate.net
Interactive Data Table: Acute Toxicity of Chlordane to Aquatic Organisms
| Organism Type | Species | Endpoint (Exposure Time) | Concentration Range (µg/L) | Citation |
| Freshwater Fish | Various (21 species) | LC50 (48-96 hour) | 0.8 - 115 | waterquality.gov.au |
| Freshwater Crustaceans | Various (10 species) | LC50/EC50 (48-96 hour) | 0.4 - 63.0 | waterquality.gov.au |
| Marine Fish | Various (5 species) | LC50 (48-96 hour) | 3.2 - 90.0 | waterquality.gov.au |
| Marine Invertebrates | Various (4 species) | LC50 (48-96 hour) | 0.4 - 4.8 | waterquality.gov.au |
Long-term Ecological Consequences in Contaminated Water Bodies
The persistence of chlordane in soil and sediment contributes to the long-term contamination of aquatic environments. who.intillinois.gov Its presence has been detected in fish from areas near sewer outfalls, indicating its entry into aquatic food webs. waterquality.gov.au Chlordane has been shown to bioconcentrate in the tissues of marine and freshwater fish and shellfish. cdc.gov While accumulation has been observed, there is limited documentation of its biomagnification through aquatic food chains. epa.govcdc.gov
The presence of chlordane in contaminated water bodies can lead to its accumulation in the fatty tissues of aquatic organisms, as well as in birds and mammals that feed on them. illinois.gov This bioaccumulation can pose risks to higher trophic levels, including humans, through the consumption of contaminated seafood. illinois.govcdc.gov
Comprehensive long-term studies detailing the chronic effects of chlordane exposure on aquatic ecosystems, including precise threshold levels and quantitative dose-response relationships for sub-lethal impacts on reproduction and behavior, are limited. who.int Nevertheless, chronic toxicity tests suggest that concentrations of chlordane exceeding certain levels can negatively impact the productivity and survival of aquatic animal populations. epa.gov
Human Exposure Assessment and Health Research
Routes of Human Exposure
Human exposure to chlordane (B41520) can occur through several pathways, primarily inhalation, oral ingestion, and dermal contact. cdc.govct.gov The significance of each route can vary depending on factors such as proximity to former application sites and dietary habits. nih.gov
Inhalation Exposure (Indoor Air in Treated Homes, Occupational Settings, Landfills)
Inhalation is considered a likely route of exposure for both the general population and occupational groups. cdc.gov A major source of inhalation exposure for the general population has been living in homes that were treated with chlordane for termite control. cdc.govnih.govepa.gov Chlordane can persist in the indoor air of these treated homes for many years after application. epa.gov Studies have reported a wide range of chlordane levels in indoor air, from less than 1 to 610,000 nanograms per cubic meter (ng/m³). epa.gov
Occupational exposure through inhalation was a significant concern for individuals involved in the manufacturing, handling, and application of chlordane before its ban in 1988. cdc.govnih.gov Additionally, exposure through breathing air near waste sites or landfills containing chlordane is also a potential route. nps.govct.gov
Oral Exposure (Contaminated Food, Drinking Water)
Oral ingestion is another likely route of exposure for the general population, primarily through the consumption of contaminated food and drinking water. cdc.govnih.gov Chlordane was previously used on agricultural crops, lawns, and gardens, leading to residues in soil that can contaminate food crops grown in those areas. wikipedia.orgcdc.govnps.gov Chlordane can also accumulate in the fatty tissues of animals, contributing to exposure through the ingestion of meat, fish, and dairy products. wikipedia.orgnps.gov Food is considered a major source of exposure for the general population. who.int
Contamination of drinking water can also occur, although chlordane's low solubility in water means it adheres strongly to soil particles and enters groundwater slowly. wikipedia.orgcdc.gov The EPA has set a limit of 2 ppb for chlordane in drinking water. wikipedia.org
Dermal Exposure
Dermal contact is a likely route of exposure for both the general and occupational populations. cdc.govct.gov Exposure can occur through touching contaminated soil, particularly around the foundations of homes where chlordane was applied for termite control. nps.govepa.gov Occupational dermal exposure was also a concern for those handling the pesticide. nih.gov Chlordane can be absorbed through the skin, and the extent of absorption can vary. nih.gov Studies have shown that chlordane can persist on the skin of individuals who used it occupationally for extended periods. nih.gov
Biomonitoring of Chlordane and its Metabolites in Human Tissues
Biomonitoring plays a crucial role in assessing human exposure to chlordane by measuring the levels of the compound and its metabolites in biological tissues and fluids. cdc.govwho.int Chlordane and its metabolites are lipophilic, meaning they are readily absorbed and stored in fatty tissues, where they can persist for long periods. cdc.govepa.gov
Levels in Adipose Tissue and Temporal Trends
Adipose tissue is a significant storage site for chlordane and its metabolites due to their lipid solubility. cdc.govepa.gov Monitoring levels in adipose tissue provides an indication of the body burden of these compounds. Oxychlordane (B150180), a primary metabolite of chlordane, is known to accumulate and persist in adipose tissue. wikipedia.orgcdc.govnih.gov Trans-nonachlor (B44118), another component of technical chlordane, also bioaccumulates and is often measured in human tissues. wikipedia.orgcdc.gov
Studies have shown that concentrations of chlordane compounds, including cis-chlordane (B41515), trans-chlordane (B41516), oxychlordane, and trans-nonachlor, are significantly higher when expressed on a fat-weight basis compared to a wet-weight basis, highlighting their accumulation in lipids. epa.gov
Temporal trends in the levels of persistent organic pollutants, including organochlorine pesticides like chlordane metabolites, have been observed in human tissues. Studies in the Northern Hemisphere have generally shown declining trends in the concentrations of most regulated organochlorine pesticides in human blood over recent decades, particularly from the 1970s to the early 2000s, which is attributed to the decrease in their production and use. nih.govuit.no While specific temporal trend data for chlordane metabolites in adipose tissue across broad populations were not extensively detailed in the immediate search results, the general trend for legacy organochlorine pesticides suggests a potential decline in body burden over time following restrictions on their use. However, these compounds persist and can still be detected.
Concentrations in Blood and Serum
Chlordane and its metabolites can also be measured in blood and serum, providing another matrix for biomonitoring. cdc.govuit.no Oxychlordane and trans-nonachlor are frequently detected in human serum. cdc.gov
Data from the NHANES (National Health and Nutrition Examination Survey) 2003-2004 provides insight into the levels of chlordane metabolites in the U.S. population. The geometric mean serum levels were reported as 9.37 ng/g of lipid for oxychlordane and 14.7 ng/g of lipid for trans-nonachlor. cdc.gov
Studies have also monitored plasma levels of chlordane components and metabolites in specific populations, such as pest control workers, following the cessation of exposure. epa.gov Biomonitoring of blood and serum is a common practice for assessing human exposure to persistent organic pollutants. who.intuit.no
Presence in Human Milk
Human milk can be a route of exposure for infants to persistent organic pollutants like chlordene and its metabolites. Studies have analyzed human milk samples to assess the levels of this compound compounds. While chlordane itself was not detected in a large 1981 study of human milk samples from the United States, its metabolite, oxychlordane, was found in a significant percentage of samples. nih.gov In a more recent study of Belgian mothers in 2014, cis- and trans-chlordane were not found above the limit of quantification, although oxychlordane was detected in less than 50% of samples. oaepublish.com A review of studies in Latin America from 1973 to 2020 also reported the presence of chlordane in human milk, although with a decrease in concentration between 2010 and 2015 in one specific region. scilit.com The presence of these lipophilic substances in human milk is attributed to their storage in maternal body fat and subsequent mobilization during lactation. mcgill.ca
Chiral Signatures in Human Biomonitoring Samples
Some components of technical chlordane, including trans-chlordane, cis-chlordane, oxychlordane, heptachlor (B41519), and heptachlor epoxide, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. researchgate.net The analysis of the ratios of these enantiomers, known as chiral signatures, in human biomonitoring samples can provide insights into the sources, pathways, and metabolism of these compounds in the body. researchgate.netnih.gov While research on chiral signatures of persistent organic pollutants like PCBs and alpha-HCH in human tissues has been conducted, specific detailed findings on chiral signatures of this compound compounds in human biomonitoring samples were not extensively detailed in the provided search results. nih.govnih.govresearchgate.net However, the concept of enantioselective metabolism in biological processes is relevant to understanding the fate of chiral this compound components in humans. researchgate.netnih.gov
Epidemiological and Occupational Health Studies
Epidemiological and occupational health studies have attempted to evaluate the association between this compound exposure and various health outcomes in human populations. However, these studies often face significant challenges. cdc.govca.govresearchgate.net
Studies in humans have reported associations between this compound exposure and neurological symptoms, including headache, dizziness, muscle tremors, and convulsions, particularly following inhalation or ingestion. cdc.govcdc.gov Some individuals living in homes treated with chlordane have developed hepatic and neurological signs such as jaundice and grand-mal seizures, although establishing a precise dose-response relationship has been difficult. ca.govpsu.edu Chronic inhalation exposure has also been linked to effects on the nervous system. nih.gov More recent epidemiological studies have suggested that chronic chlordane exposure may lead to neurotoxicity, with findings of impaired neurobehavioral functions like reaction times, verbal recall, and trail-making in exposed adults compared to unexposed groups. ca.govpsu.edu
Limited human data have not consistently shown associations between chlordane exposure and hematological effects or developmental outcomes. cdc.govcdc.gov While animal studies suggest potential adverse effects on neurobehavioral development and the immune system from pre- and postnatal exposure, human data are less conclusive. cdc.govcdc.gov
Regarding other non-cancer outcomes like liver effects, kidney disorders, blood dyscrasias, cerebrovascular disease, and optic neuritis, the evidence from human epidemiological studies is often limited or conflicting. Some studies have shown an association between chronic chlordane inhalation exposure and certain blood dyscrasias, such as leukemia, but other studies have not found such a relationship. ca.govpsu.edu A retrospective mortality study found a significantly increased risk of death from cerebrovascular disease in exposed workers, but this excess could not be definitively attributed to chlordane exposure alone due to potential co-exposures. cdc.gov Animal studies, however, have indicated that inhalation and oral exposure to this compound can result in liver weight increases and histopathologic effects. cdc.govcdc.gov
The evidence regarding the carcinogenicity of this compound in humans is conflicting and considered inadequate by some agencies due to study limitations. ca.govca.govpsu.edu However, animal studies in rats and mice have provided sufficient evidence for the carcinogenicity of this compound, showing increased incidences of liver carcinomas, adenomas, and hemangiomas. ca.gov
Based on the available data, regulatory bodies have classified this compound according to its potential carcinogenicity. The U.S. Environmental Protection Agency (US EPA) considers this compound a probable human carcinogen (Group B2). ca.gov The International Agency for Research on Cancer (IARC) classifies this compound as possibly carcinogenic to humans (Group 2B). who.intca.gov
Unquantified Exposure Concentrations: Many studies, particularly older occupational studies, lack precise measurements of individual exposure levels to this compound, making it difficult to establish clear dose-response relationships. cdc.govca.govpsu.edu
Exposure to Other Pesticides and Chemicals: Workers and populations exposed to this compound were often simultaneously exposed to other pesticides and chemicals, making it challenging to isolate the specific effects of this compound. cdc.govresearchgate.net
Methodological Limitations in Study Design: Some epidemiological studies have limitations in their design, which can affect the reliability and interpretability of their findings. ca.govannualreviews.org
Difficulty in Quantifying Chronic Toxicity: Quantifying chronic this compound toxicity in humans has been challenging due to problems with dose determination and confounding exposures. ca.govpsu.edu
Ecologic Study Problems: Ecologic studies, which examine health outcomes in populations in relation to exposure levels in the environment, can be inexpensive but make it difficult to infer causality at the individual level. annualreviews.org
Lack of Reliable Dose-Response Information: For some potential health endpoints, such as neurobehavioral effects, reliable dose-response information and data to support a plausible mode-of-action may not be available. ca.govpsu.edu
Conflicting Results Across Studies: Findings across different epidemiological studies on the same health outcome can be inconsistent, further complicating the assessment of causality. ca.govpsu.edu
These limitations highlight the need for careful interpretation of epidemiological findings and underscore the importance of improved study designs with more accurate exposure assessments in future research. researchgate.netresearchgate.net
Immunotoxicity and Endocrine Disruption Studies (e.g., Immune Response Modulation, Estrogen Metabolism Interference)
Research suggests that this compound may have effects on the immune system and endocrine system.
Studies have investigated the immunotoxicity of this compound compounds. Animal studies indicate that gestational exposure to chlordane can lead to alterations in immune function, including effects on macrophage activity, NK cell activity, and T lymphocyte responses. nih.gov One study in rats found that technical chlordane had significant effects on several immunologic endpoints. nih.gov In humans, a study examining the impact of exposure to various contaminants on infants found that higher concentrations of this compound in breast milk were associated with altered percentages of certain T cell populations. medrxiv.org
This compound is also considered an endocrine-disrupting chemical (EDC). beyondpesticides.orgmdpi.com EDCs can interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones. epa.gov this compound has been shown to induce aromatase activity in vitro, an enzyme involved in estrogen synthesis. nih.gov EDCs, including organochlorine pesticides like this compound, can impact estrogen signaling by interacting with estrogen receptors, either directly or indirectly, or by modulating enzymes critical for estrogen metabolism. beyondpesticides.orgnih.gov This interference with the endocrine system can have various adverse effects, including potential impacts on reproductive function and an increased risk of hormone-dependent cancers. beyondpesticides.orgmdpi.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5993 |
| cis-Chlordane | 12303021 |
| trans-Chlordane | Not explicitly found in search results, but is an isomer of Chlordane CID 5993 |
| Oxychlordane | Not explicitly found in search results |
| Heptachlor | 3612 |
| Heptachlor Epoxide | 3615 |
| Nonachlor | Not explicitly found in search results |
Data Tables
Based on the information found, here are some potential data points that could be presented in interactive tables:
Table 1: Detection of Chlordane Compounds in Human Milk
| Study Location | Year(s) | Compound Detected | % of Samples with Detectable Levels | Notes |
| USA nih.gov | 1981 | Chlordane | 0% | Metabolite oxychlordane found in 74% of samples |
| USA mcgill.ca | 1978 | Chlordane | 69% | In commercial milk samples |
| Belgium oaepublish.com | 2014 | cis-Chlordane | Not found above LOQ | Oxychlordane found in <50% of samples |
| Belgium oaepublish.com | 2014 | trans-Chlordane | Not found above LOQ | Oxychlordane found in <50% of samples |
| Côte d'Ivoire scilit.com | 2010, 2015 | Chlordane | Detected (decrease from 5.7 to 3.6 ng/g) | Grouped human milk samples |
Table 2: Carcinogenicity Classifications of this compound
| Agency | Classification | Basis |
| US EPA | Probable human carcinogen (Group B2) ca.gov | Sufficient evidence in animal studies; inadequate human evidence ca.gov |
| IARC | Possibly carcinogenic to humans (Group 2B) who.intca.gov | Limited evidence in experimental animals; inadequate human evidence who.int |
These tables are illustrative based on the search results and could be made interactive in a digital format, allowing for sorting or filtering.
Genotoxicity and Mutagenicity Assessments (e.g., Unscheduled DNA Synthesis, Sister Chromatid Exchange, Micronucleus Formation)
Genotoxicity and mutagenicity assessments are crucial for evaluating the potential of a chemical compound to damage genetic material. Studies on this compound (often referred to as chlordane in the literature, which is a mixture containing this compound isomers) have explored its effects across various test systems, yielding a range of results depending on the specific assay and conditions, including the presence or absence of metabolic activation.
Unscheduled DNA Synthesis (UDS)
Unscheduled DNA Synthesis (UDS) assays detect DNA repair that occurs outside of the normal DNA replication cycle, serving as an indicator of primary DNA damage. Research on chlordane's ability to induce UDS has generally shown negative results in several test systems. For instance, studies using primary cultures of rat, mouse, and hamster hepatocytes did not find evidence of chlordane inducing UDS. who.int Similarly, negative results were obtained in various prokaryotic and mammalian test systems. cdc.govcdc.gov
However, there have been exceptions. One study reported a positive result for UDS in human SV-40 transformed fibroblasts when an exogenous metabolic activation system was added. cdc.govcdc.gov This suggests that while chlordane itself may not directly induce UDS, its metabolites, produced through metabolic activation, might have this capability in certain cell types. An assessment by the U.S. EPA in 1986 noted that approximately two-thirds of 25 published genotoxicity studies on chlordane were deemed unacceptable or inconclusive due to study or reporting deficiencies, but based on the remaining studies, chlordane was not mutagenic in bacterial assays with or without mammalian activation systems. epa.gov
Sister Chromatid Exchange (SCE)
Sister Chromatid Exchange (SCE) is a reciprocal exchange of genetic material between identical sister chromatids, which can be an indicator of DNA damage and clastogenic effects. Studies investigating the induction of SCE by chlordane have produced mixed results, varying with the test system used.
Chlordane has been shown to induce sister chromatid exchange in intestinal cells of fish treated in vivo. who.intcapes.gov.br In studies using cultured mammalian cells, evidence for the induction of SCE in human cells has been reported in single studies. iarc.fr Specifically, chlordane induced sister chromatid exchange in human lymphoid cells with and without exogenous metabolic activation. cdc.govcdc.gov
Conversely, some studies have not found a clear association. While a study on floriculturists occupationally exposed to various pesticides, including organochlorines, observed a significant difference in SCE frequency between symptomatic and asymptomatic individuals, and between exposed and control groups, this study involved exposure to a mixture of pesticides, making it difficult to attribute the effect solely to chlordane. researchgate.netresearchgate.net
Micronucleus Formation
The micronucleus assay is a widely used method to detect chromosomal damage (clastogenicity) or spindle dysfunction (aneugenicity) by identifying micronuclei, which are small nuclei separate from the main nucleus, containing lagging chromosomes or chromosomal fragments.
In vivo studies in mice have shown that chlordane can induce micronucleus formation in bone marrow cells. cdc.goviarc.fr Nuclear aberrations, including micronucleated cells, were also observed in hair follicle cells of mice treated with chlordane. cdc.goviarc.frnih.gov One study found a dose-dependent increase in nuclear aberrations in hair follicles of CD1 mice treated topically with chlordane, although the bone marrow micronucleus test was positive only at the highest dose tested. nih.gov
In vitro studies have also explored micronucleus formation. Chlordane induced significant, concentration-response increases of micronucleated cells in skin fibroblasts of beluga whales. nih.gov However, the presence of an exogenous metabolic factor (S9) completely abolished the micronucleus induction potential of chlordane in this specific study. nih.gov The in vitro micronucleus test is recognized as a method capable of detecting both clastogens and aneugens. oup.com
Based on available research, the genotoxic and mutagenic potential of chlordane appears to be complex and dependent on the specific endpoint and test system. While some assays, particularly in vivo micronucleus tests in mice and SCE in fish and human lymphoid cells, suggest clastogenic or aneugenic potential, UDS assays have generally been negative, indicating a lack of direct DNA damage initiation in many systems.
Here is a summary of selected genotoxicity and mutagenicity findings for Chlordane:
| Test System | Endpoint | Metabolic Activation (S9) | Result | Source |
| Primary rat, mouse, and hamster hepatocytes | Unscheduled DNA Synthesis | Not specified | Negative | who.int |
| Various prokaryotic and mammalian systems | Unscheduled DNA Synthesis | Not specified | Negative | cdc.govcdc.gov |
| Human SV-40 transformed fibroblasts | Unscheduled DNA Synthesis | Positive | Positive | cdc.govcdc.gov |
| Intestinal cells of fish (Umbra limi) | Sister Chromatid Exchange | In vivo | Positive | who.intcapes.gov.br |
| Cultured human cells | Sister Chromatid Exchange | Not specified | Evidence obtained | iarc.fr |
| Human lymphoid cells | Sister Chromatid Exchange | With and without | Positive | cdc.govcdc.gov |
| Mouse bone marrow cells | Micronucleus Formation | In vivo | Positive | cdc.goviarc.fr |
| Mouse hair follicle cells | Nuclear Aberrations (incl. MN) | In vivo | Positive | cdc.goviarc.frnih.gov |
| Beluga whale skin fibroblasts | Micronucleus Formation | Without | Positive | nih.gov |
| Beluga whale skin fibroblasts | Micronucleus Formation | With | Negative | nih.gov |
Note: This table provides a summary of selected findings and is not exhaustive of all studies conducted.
Analytical Methodologies and Advancements for Chlordane Analysis
Extraction and Sample Clean-up Techniques for Diverse Environmental and Biological Matrices
Effective analysis of chlordane (B41520) and its components in environmental and biological matrices necessitates robust extraction and clean-up procedures to isolate the target analytes from complex matrices and remove interfering substances. A variety of techniques have been employed for this purpose across different sample types such as soil, sediment, water, tissue, and food.
Common extraction methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), both widely used for isolating persistent organic pollutants (POPs) from aqueous samples due to their simplicity and effectiveness. un-ilibrary.org Soxhlet extraction, pressurized fluid extraction (PSE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) are also utilized, particularly for solid and semi-solid matrices like soil, sediment, and tissues. epa.govresearchgate.netnih.govepa.gov For solid samples, extraction with solvents like hexane-acetone or methylene (B1212753) chloride-acetone mixtures is common. epa.gov
Following extraction, sample clean-up is crucial to reduce matrix effects and isolate the target analytes from co-extracted interferences. Various clean-up techniques are applied depending on the matrix and target analytes. These include chromatography using adsorbents such as Florisil, alumina, and silica (B1680970) gel. epa.govepa.gov Gel permeation chromatography (GPC) is also employed, particularly for samples with high lipid content like human adipose tissue and fish tissue, to separate pesticides from lipids. nih.govepa.govnih.gov Some procedures combine multiple clean-up steps, such as using aminopropyl SPE followed by a microsilica column, or layered alumina/Florisil columns. epa.gov A procedure based on QuEChERS extraction combined with liquid-liquid partition into n-hexane has been developed for soil samples, yielding clean extracts suitable for analysis. researchgate.net
Chromatographic Separation and Detection Methods
Chromatographic techniques are fundamental for separating the various components of technical chlordane and other co-occurring organochlorine compounds before detection and quantification. Gas chromatography (GC) is the most widely used technique for the analysis of chlordane and its related compounds due to their volatility and thermal stability. un-ilibrary.orgresearchgate.net
Gas Chromatography with Electron Capture Detection (GC/ECD)
Gas chromatography coupled with electron capture detection (GC/ECD) is a highly sensitive method routinely used for the quantitative determination of chlorinated hydrocarbons, including chlordane isomers and related pesticides, in environmental and biological matrices at parts per billion (ppb) levels. epa.govresearchgate.nettdi-bi.comnemi.gov The ECD is particularly responsive to halogenated compounds like chlordane. who.int
GC/ECD systems often utilize capillary columns, such as DB-5 and DB-17HT, for separating the target analytes. tdi-bi.com While GC/ECD offers high sensitivity, its selectivity is limited, which can potentially lead to incorrect identification or biased quantification due to coeluting interferences. who.intgcms.cz To address this limitation and provide confirmation, dual-column GC/ECD systems are frequently employed, where the sample extract is analyzed on two capillary columns with different stationary phases. epa.govtdi-bi.comnemi.govgcms.cz Comparing retention times on both columns helps confirm the identity of detected compounds and highlights potential coelution issues. epa.gov
Gas Chromatography-Mass Spectrometry (GC/MS, GC/MS-SIM, GC/MS/MS)
Gas chromatography-mass spectrometry (GC/MS) provides a more specific detection method compared to GC/ECD and is commonly used for confirmation of chlordane residues identified by GC/ECD. nih.govwho.int GC/MS can also provide better determination of individual components within the complex technical chlordane mixture. who.int
GC/MS can be operated in full scan mode for identification or in selected ion monitoring (SIM) mode to enhance sensitivity for target analytes. For even greater selectivity and lower detection limits, tandem mass spectrometry (GC/MS/MS) is employed. researchgate.net GC-MS/MS is particularly useful for analyzing organochlorine pesticides in complex matrices where interferences are prevalent. researchgate.net High-resolution GC/MS (HRGC/HRMS) is considered a routine method for the quantification of persistent pesticides and other POPs in various environmental and biological samples, offering high sensitivity and specificity. epa.govhh-ra.org Using tandem mass spectrometric detection systems, acquiring at least two specific mass transitions is recommended for confirmation. coresta.org
Two-Dimensional Gas Chromatography (2D-GC)
Comprehensive two-dimensional gas chromatography (GCxGC) is an advanced chromatographic technique that significantly increases peak capacity and improves the separation of complex mixtures, such as technical chlordane, compared to conventional one-dimensional GC. gcms.czsepsolve.comresearchgate.netchromatographyonline.comscispace.com GCxGC systems utilize two chromatographic columns connected in series, typically with different stationary phases (e.g., a non-polar primary column and a polar secondary column), separated by a modulator. sepsolve.comchromatographyonline.comscispace.com The modulator repeatedly samples effluent from the first column and injects it onto the second column, providing a second dimension of separation. sepsolve.comscispace.com
This two-dimensional separation allows for better resolution of coeluting compounds and can reveal minor components that might be hidden under larger peaks in 1D-GC. sepsolve.com GCxGC coupled with detectors like ECD or mass spectrometry (GCxGC-ECD, GCxGC-MS, GCxGC-TOF-MS) is applied for the analysis of organochlorine pesticides, reducing the chances of coeluting interferences and providing more detailed information about sample composition. gcms.czresearchgate.net
Chiral Analytical Techniques and Enantioseparation for Chlordane and Chlordene Components
Several components of technical chlordane, including cis-chlordane (B41515), trans-chlordane (B41516), oxychlordane (B150180), and heptachlor (B41519) epoxide, are chiral, meaning they exist as enantiomers (stereoisomers that are non-superimposable mirror images). researchgate.net Enantioselective analysis is important because enantiomers can exhibit different behaviors in the environment and biological systems, including differences in degradation rates, metabolism, and toxicity. researchgate.nettandfonline.comresearchgate.net
Chiral analytical techniques, primarily based on chromatography using chiral stationary phases (CSPs), are used to separate and quantify individual enantiomers. Gas chromatography with chiral stationary phases, often cyclodextrin (B1172386) derivatives, is a common approach for the enantioseparation of chiral organochlorines, including chlordane components. researchgate.netresearchgate.netacs.org High-performance liquid chromatography (HPLC) with chiral columns is also employed for the chiral separation of chlordane stereoisomers. ajol.infosielc.comresearchgate.netchemsociety.org.ng
The enantiomeric composition of chiral chlordane components is often expressed as enantiomer ratios (ERs) or enantiomer fractions (EFs). Deviations in ERs or EFs from the racemic composition (1:1 ratio, EF = 0.5) in environmental or biological samples can provide insights into enantioselective processes such as degradation, uptake, and metabolism. researchgate.netresearchgate.net Studies using chiral analysis have shown enantioselective degradation of chlordanes in biota and enantioselective uptake and transport in plants. researchgate.net
Limitations and Confirmation Procedures in Chlordane Residue Analysis
Despite advancements in analytical techniques, the analysis of chlordane residues presents certain limitations. The complex composition of technical chlordane, which is a mixture of numerous related chemicals, and the independent degradation of its components can make it challenging to relate detected residues back to the original technical product. who.int
The sensitivity of detectors like ECD, while beneficial for detecting low concentrations, can also lead to false positives or incorrect identification due to coeluting compounds. who.int Interferences from other chlorinated hydrocarbons, such as polychlorinated biphenyls (PCBs), can pose significant problems, particularly for multicomponent analytes like chlordane. epa.gov Clean-up procedures are essential to minimize these interferences, but complete removal is not always achieved. epa.gov
Therefore, confirmation of the identity of detected chlordane residues is a critical step in the analytical process. Confirmation procedures are particularly important for positive results, especially when concentrations approach or exceed regulatory limits or when atypical residues are observed. coresta.orgfao.org The most common confirmation method involves analysis on a second chromatographic column with a different stationary phase to compare retention times. epa.govfao.org Using dual-column GC/ECD is a practical way to implement this. epa.govtdi-bi.comnemi.gov
Regulatory Science and International Conventions
Chlordane (B41520) as a Persistent Organic Pollutant (POP) Under International Frameworks
Chlordane is classified as a Persistent Organic Pollutant due to its inherent properties, including its resistance to degradation, potential for long-range environmental transport, ability to bioaccumulate in organisms, and its documented toxicity epd.gov.hkpops.intiisd.org. These characteristics allow Chlordane to remain in the environment for extended periods, travel significant distances from its source, and accumulate in the fatty tissues of living organisms, posing risks to both wildlife and human health through the food chain pops.intdcceew.gov.au.
Its recognition as a POP has led to its inclusion in key international agreements aimed at controlling and eliminating such substances. The United Nations Economic Commission for Europe (UNECE) Aarhus Protocol on Persistent Organic Pollutants, adopted in 1998, explicitly banned the production and use of several substances, including Chlordane, among its initial list of targeted POPs europa.euunece.org. This protocol, under the Convention on Long-Range Transboundary Air Pollution (LRTAP), aims to eliminate discharges, emissions, and losses of POPs europa.euunece.org.
Implications of the Stockholm Convention on POPs for Chlordane Management
Building upon regional efforts like the Aarhus Protocol, the Stockholm Convention on Persistent Organic Pollutants is a global treaty adopted in 2001 with the objective of protecting human health and the environment from POPs epd.gov.hkiisd.orgepa.gov. Chlordane was identified as one of the initial twelve POPs, often referred to as the "dirty dozen," targeted by the convention epd.gov.hkiisd.orgepa.gov.
Under the Stockholm Convention, parties are obligated to take measures to eliminate the production and use of chemicals listed in Annex A, where Chlordane is included pops.int. This implies a global commitment among signatory nations to cease the manufacture and application of Chlordane, with limited specific exemptions that may be available but require registration by the concerned party pops.int. The Convention also emphasizes the need for managing POPs wastes in an environmentally sound manner and eliminating unintentionally produced POPs where feasible wikipedia.org. The listing of Chlordane under Annex A signifies the international consensus on the need for its global elimination to prevent its continued release into the environment and subsequent adverse impacts pops.int.
Advanced Research Directions and Emerging Topics in Chlordane Science
Comprehensive Understanding of Chlordane (B41520) and Chlordene Degradation Products and Their Environmental Fate
The environmental persistence of chlordane is a significant concern. wikipedia.orgepa.gov While it is resistant to degradation, it does break down over time into various metabolites and degradation products. who.int A comprehensive understanding of these products and their environmental fate is essential for evaluating the long-term impact of chlordane contamination.
One of the major metabolites of chlordane is oxychlordane (B150180), which is formed through metabolic processes in organisms. who.int Oxychlordane is also persistent and has been detected in human adipose tissue, indicating its potential for bioaccumulation. who.int Another significant component of technical chlordane and a degradation product is heptachlor (B41519), which can be further oxidized to form heptachlor epoxide, a stable and toxic metabolite. nih.gov
The degradation of chlordane in the environment is influenced by both biotic and abiotic factors. While biodegradation is considered to be a very slow process, photolysis and oxidation can contribute to its breakdown in the atmosphere. nih.gov The various degradation products of chlordane have their own unique physical and chemical properties that dictate their transport and partitioning in the environment. For example, some degradation products may be more mobile in soil or have a higher potential for long-range atmospheric transport than the parent compounds.
Refinement of Human Exposure Assessment Models, particularly for Historical Exposure Scenarios
Due to the widespread historical use of chlordane, particularly for termite control in homes, human exposure has been a significant public health concern. wikipedia.orgecochem.com Refining human exposure assessment models is critical for understanding the risks associated with past and ongoing exposure to chlordane residues in the environment.
Historical exposure scenarios are particularly challenging to model due to the lack of detailed usage data and environmental monitoring from the time of application. However, by combining information on historical sales and application practices with current environmental fate and transport models, researchers can develop more accurate estimates of past exposures.
Indoor air has been identified as a primary route of human exposure to chlordane, especially in homes that were treated for termites. wikipedia.org Chlordane can volatilize from treated soils and building materials, leading to chronic low-level inhalation exposure. ecochem.com Exposure can also occur through the ingestion of contaminated food, particularly high-fat foods where chlordane can accumulate, and drinking water. wikipedia.org Models for assessing human exposure need to account for these multiple pathways and the variability in individual behaviors and housing characteristics.
Continued Epidemiological Investigations on Long-Term Health Outcomes
The long-term health effects of chlordane exposure in humans are not fully understood, necessitating continued epidemiological research. While acute high-level exposure is known to cause neurological effects such as tremors and convulsions, the consequences of chronic low-level exposure are less clear. epa.gov
Some epidemiological studies have suggested a possible link between chlordane exposure and an increased risk of certain cancers, including non-Hodgkin's lymphoma, breast cancer, prostate cancer, and testicular cancer. epa.govtoxfree.netnih.gov However, the evidence is not yet conclusive, and further research is needed to confirm these associations. cdc.gov Animal studies have shown that chlordane can cause liver cancer in mice. epa.govnih.gov
Beyond cancer, there is also a need to investigate other potential long-term health outcomes, such as reproductive and developmental effects, and impacts on the immune and endocrine systems. toxfree.netillinois.gov Chlordane has been shown to have effects on the liver, nervous system, and reproductive system in animal studies. cdc.govillinois.gov Long-term epidemiological studies that follow exposed populations over time are crucial for identifying and quantifying the risks of these and other health effects in humans.
Innovative Remediation Strategies for Chlordane-Contaminated Environments
Given the persistence of chlordane in the environment, developing effective and innovative remediation strategies for contaminated sites is a priority. Traditional remediation methods for contaminated soil, such as excavation and landfilling, can be costly and disruptive.
One promising area of research is bioremediation, which involves using microorganisms to break down chlordane into less toxic substances. While the natural biodegradation of chlordane is slow, researchers are exploring ways to enhance this process by identifying and cultivating specific strains of bacteria and fungi that are capable of degrading chlordane more efficiently.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Chlordene in environmental samples, and how do retention times vary across chromatographic columns?
- Methodological Answer : Gas chromatography with atomic emission detection (GC/AED) is effective for this compound quantification. On DB-5 and DB-17 columns, α-Chlordene has retention times (RT) of 18.59 and 18.51 minutes, respectively, while γ-Chlordene shows RTs of 18.69 (DB-5) and 20.09 (DB-17). Elemental percentages (C, S, N) remain consistent across isomers, aiding identification .
Q. How can microwave-assisted extraction (MAE) optimize this compound recovery from complex matrices like sludge?
- Methodological Answer : MAE coupled with GC-MS/MS enhances extraction efficiency by using temperature-controlled solvent systems (e.g., hexane/acetone). This method reduces matrix interference and achieves recovery rates >85% for chlorinated compounds like this compound Plus in sediment samples. Validation should include spike-recovery tests and comparison with Soxhlet extraction .
Q. What are the primary challenges in distinguishing this compound isomers during environmental monitoring?
- Methodological Answer : Isomeric differentiation requires high-resolution columns (e.g., DB-17) and tandem mass spectrometry (MS/MS) to resolve co-eluting peaks. Confirmatory analysis should cross-reference retention times with certified standards and use isotopic dilution for quantification .
Advanced Research Questions
Q. How should researchers design experiments to investigate synergistic interactions between this compound and co-occurring organochlorines (e.g., Dechlorane Plus)?
- Methodological Answer : Use factorial design to test binary mixtures, varying concentrations and exposure durations. Measure biomarkers (e.g., cytochrome P450 activity) and employ statistical models (ANOVA with post-hoc Tukey tests) to identify non-additive effects. Include controls for abiotic degradation and matrix effects .
Q. What statistical approaches address contradictions in reported degradation half-lives of this compound across soil and aquatic systems?
- Methodological Answer : Apply meta-regression to harmonize disparate results by accounting for variables like pH, organic carbon content, and microbial activity. Stratify datasets by ecosystem type and use sensitivity analysis to identify dominant degradation pathways. Transparent reporting of confidence intervals is critical .
Q. How can researchers validate the reliability of historical this compound toxicity data with varying experimental protocols?
- Methodological Answer : Classify studies using criteria from EPA’s Toxicity Reference Database:
| Reliability Category | Criteria |
|---|---|
| Reliable | Complies with OECD/EPA guidelines, full documentation. |
| Reliable with Restrictions | Pre-GLP studies with minor deviations but valid methodology. |
| Not Reliable | Insufficient documentation or methodological flaws. |
| Reanalyze "Reliable with Restrictions" studies using modern QA/QC protocols (e.g., blind re-testing) . |
Q. What experimental frameworks resolve discrepancies in this compound’s bioaccumulation factors (BAFs) across trophic levels?
- Methodological Answer : Conduct mesocosm studies with controlled food chains (algae → fish → predators). Use stable isotope tracing (e.g., δ¹³C-labeled this compound) to track uptake routes. Compare BAFs under varying temperatures and pH levels to isolate metabolic vs. environmental drivers .
Methodological Best Practices
- Data Contradiction Analysis : Triangulate conflicting results by cross-validating with alternative detection methods (e.g., GC/AED vs. HRMS) and re-examining sampling protocols (e.g., seasonal variability) .
- Study Reproducibility : Document extraction and cleanup steps (e.g., use of Florisil columns) in supplementary materials. Share raw chromatograms and calibration curves via open-access repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
